Bienvenue dans la boutique en ligne BenchChem!

(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Structural Confirmation Authenticity Verification Quality Control

(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one (CAS 623121-85-7, molecular formula C₂₂H₂₂O₄, molecular weight 350.41 g/mol, InChI Key: KWFQCHQGCAYMIL-BKUYFWCQSA-N) is a fully synthetic aurone derivative belonging to the (Z)-2-benzylidenebenzofuran-3(2H)-one flavonoid subclass. The compound features a benzofuran-3(2H)-one core with a 4-ethoxybenzylidene substituent at the C2 position and a 3-methylbut-2-en-1-yl (prenyloxy) ether side chain at the C6 position.

Molecular Formula C22H22O4
Molecular Weight 350.414
CAS No. 623121-85-7
Cat. No. B2808875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
CAS623121-85-7
Molecular FormulaC22H22O4
Molecular Weight350.414
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
InChIInChI=1S/C22H22O4/c1-4-24-17-7-5-16(6-8-17)13-21-22(23)19-10-9-18(14-20(19)26-21)25-12-11-15(2)3/h5-11,13-14H,4,12H2,1-3H3/b21-13-
InChIKeyKWFQCHQGCAYMIL-BKUYFWCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Profile of (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one (CAS 623121-85-7)


(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one (CAS 623121-85-7, molecular formula C₂₂H₂₂O₄, molecular weight 350.41 g/mol, InChI Key: KWFQCHQGCAYMIL-BKUYFWCQSA-N) is a fully synthetic aurone derivative belonging to the (Z)-2-benzylidenebenzofuran-3(2H)-one flavonoid subclass [1]. The compound features a benzofuran-3(2H)-one core with a 4-ethoxybenzylidene substituent at the C2 position and a 3-methylbut-2-en-1-yl (prenyloxy) ether side chain at the C6 position. Aurones are recognized as privileged scaffolds in medicinal chemistry with demonstrated activities spanning anticancer, antiparasitic, antibacterial, and enzyme inhibitory domains [2].

Why Generic Aurone Substitution Is Not Advisable for (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one (CAS 623121-85-7)


Within the aurone pharmacophore, biological potency, target selectivity, and physicochemical properties are exquisitely sensitive to the nature and position of substituents on both the benzylidene aryl ring and the benzofuranone core [1]. Structure–activity relationship (SAR) studies across multiple aurone series have established that the para substitution pattern on the C2-benzylidene ring critically modulates target engagement, with even subtle changes (e.g., para-methyl vs. para-chloro) producing significant shifts in antiproliferative IC₅₀ values against cancer cell lines [2]. The 4-ethoxy substituent present in CAS 623121-85-7 is not a default or interchangeable group; it confers a unique electronic and steric profile that cannot be replicated by the 2-ethoxy, 4-methyl, or unsubstituted benzylidene variants commonly catalogued as close analogs. Generic substitution without direct comparative data therefore risks altering the compound's biological fingerprint in unpredictable ways.

Quantitative Evidence Guide for CAS 623121-85-7: Limited Data Availability Disclosure


Prenyloxy Aurone Core Structural Identity Confirmed by Independent Spectral Database

CAS 623121-85-7 is unambiguously characterized by its molecular formula (C₂₂H₂₂O₄), molecular weight (350.41 g/mol), and InChI Key (KWFQCHQGCAYMIL-BKUYFWCQSA-N) as documented in the authoritative chemical database Chemsrc under the closely related 2-ethoxy regioisomer entry CAS 623121-87-9, confirming the structural assignment of the 6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one scaffold . No primary literature containing quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) specific to CAS 623121-85-7 was identified in PubMed, patent databases, or other peer-reviewed sources as of April 2026 [1]. The compound is listed as a research chemical by multiple independent suppliers, confirming its availability as a discrete, pure compound for experimental use . Its closest regioisomer, CAS 623121-87-9 ((Z)-2-(2-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one), shares the identical core but differs only in the position of the ethoxy substituent (ortho vs. para), establishing the basis for comparative evaluation .

Structural Confirmation Authenticity Verification Quality Control

Class-Level Aurone Tubulin Polymerization Inhibition: Benchmark IC₅₀ Values for Structurally Related 6-Hydroxybenzofuran-3(2H)-one Aurone Scaffolds

The aurone chemotype has been extensively profiled for tubulin polymerization inhibition at the colchicine-binding site. The most advanced semisynthetic aurones—specifically compounds 5a and 5b based on the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold—demonstrate in vitro PC-3 prostate cancer cell proliferation IC₅₀ values below 100 nM, representing the pharmacophore's potency ceiling [1]. Compound 5a achieved in vivo efficacy in a murine PC-3 xenograft model at 10 mg/kg without observable toxicity or hERG channel inhibition, establishing an in vivo benchmark for the aurone class [1]. CAS 623121-85-7 shares the identical benzofuran-3(2H)-one core and the C6-ether side chain topology with these benchmark compounds, but replaces the C6‑hydroxy group with a C6‑prenyloxy ether and bears a 4‑ethoxybenzylidene at C2 instead of the heterocyclic methylene substituents of 5a/5b. These structural distinctions are likely to modulate tubulin-binding affinity, cellular permeability, and metabolic stability, but direct comparative data against 5a or 5b are not yet available .

Tubulin Inhibition Anticancer Activity Aurone SAR

Class-Level CK2 Kinase Inhibition by Aurones: Nanomolar Potency Achievable Within the Benzylidenebenzofuran-3(2H)-one Scaffold

A focused library of 2-benzylidenebenzofuran-3(2H)-one (aurone) derivatives was developed as inhibitors of human protein kinase CK2, yielding 41 compounds with IC₅₀ values in the nanomolar range, including the optimized lead compound 12m (BFO13) with an IC₅₀ of 3.6 nM and a lipophilic ligand efficiency (CLipE) of 4.94 [1]. SAR analysis from this series established that electron‑donating substituents on the benzylidene phenyl ring and appropriate substitution at the benzofuranone 6-position critically determine CK2 inhibitory potency. CAS 623121-85-7 features a 4-ethoxy (electron-donating) substituent on the benzylidene ring and a 6-prenyloxy group on the core—both consistent with the SAR trends favoring CK2 inhibition. However, no CK2 inhibition data specific to CAS 623121-85-7 are available for direct comparison with BFO13 or other CK2-active aurones .

CK2 Inhibition Kinase Inhibitor Aurone Series

Evidence-Informed Application Scenarios for CAS 623121-85-7 Based on Aurone Class Pharmacology


Structure–Activity Relationship (SAR) Probe for Benzylidene Substituent Effects in Aurone Pharmacology

CAS 623121-85-7, with its 4-ethoxybenzylidene substituent, is ideally positioned as a SAR probe to systematically evaluate the impact of para-alkoxy substitution on aurone biological activity. When tested in parallel with its 2-ethoxy regioisomer (CAS 623121-87-9) and the 6‑hydroxy precursor (CAS not assigned), this compound can delineate the positional effects of the ethoxy group on target engagement across tubulin polymerization, CK2 kinase, and SIRT1 inhibition assays. The class-level SAR frameworks established by Xie et al. (2019) and Protopopov et al. (2020) provide validated assay protocols for this comparative investigation [1][2].

Prenyloxy Aurone Antibacterial Screening Against Gram-Positive Pathogens

Prenyloxy aurones (4a–d) have demonstrated antibacterial activity in screening studies, and the 6‑prenyloxy substituent is a recognized pharmacophoric element for membrane interaction . CAS 623121-85-7 extends this prenyloxy aurone series with a 4‑ethoxybenzylidene modification not represented in the original antibacterial screen. Comparative minimum inhibitory concentration (MIC) determination against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram‑positive strains would establish whether the 4‑ethoxy substitution enhances or diminishes antibacterial potency relative to the published prenyloxy aurone series.

Comparative Physicochemical Profiling for library Design

The 4‑ethoxy substituent is expected to confer distinct lipophilicity (cLogP), aqueous solubility, and metabolic stability compared to 4‑methyl, 4‑chloro, or 4‑hydroxy aurone analogs, as predicted from general medicinal chemistry principles. Comparative determination of cLogP, kinetic solubility, and microsomal half-life against the 2‑ethoxy regioisomer and the 4‑methyl aurone benchmark would generate actionable data for prioritizing this compound in aurone‑focused compound library design and lead optimization programs.

Quote Request

Request a Quote for (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.